Product packaging for Alpha-Terpineol(Cat. No.:CAS No. 68797-63-7)

Alpha-Terpineol

Cat. No.: B10790217
CAS No.: 68797-63-7
M. Wt: 154.25 g/mol
InChI Key: WUOACPNHFRMFPN-UHFFFAOYSA-N
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Description

Significance as a Monoterpenoid Alcohol

As a monoterpenoid alcohol, alpha-terpineol (B3430122) (C₁₀H₁₈O) possesses a characteristic structure that underpins its chemical and biological functions. decachem.com Monoterpenoids are a class of terpenes that consist of two isoprene units. The presence of a hydroxyl group in this compound classifies it as an alcohol, contributing to its polarity and reactivity. This functional group is crucial to its interactions with biological systems and its utility as a solvent and chemical intermediate. htppl.co.inlinxingpinechem.com Its natural origin and biodegradability also align with the principles of green chemistry, making it an attractive alternative to synthetic compounds in various applications. nbinno.com

Scope of Academic Inquiry for this compound

Academic research into this compound is multifaceted, exploring its chemical synthesis and biosynthesis, as well as its wide-ranging biological effects. researchgate.net Investigations have delved into its antimicrobial, anti-inflammatory, antioxidant, and other pharmacological properties. htppl.co.inresearchgate.net The mechanisms underlying these activities are a key focus of study, with researchers seeking to understand how this compound interacts with cellular and molecular targets. Its potential applications in medicine, agriculture, and industry are continually being explored, driven by its efficacy and favorable characteristics. linxingpinechem.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B10790217 Alpha-Terpineol CAS No. 68797-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol
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InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3
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InChI Key

WUOACPNHFRMFPN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1)C(C)(C)O
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Molecular Formula

C10H18O
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Related CAS

68540-43-2 (hydrochloride salt)
Record name alpha-Terpineol
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DSSTOX Substance ID

DTXSID5026625
Record name alpha-Terpineol
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour
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Boiling Point

218-221 °C
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Solubility

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)
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Density

0.935 at 20 °C/20 °C, 0.930-0.936
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Vapor Pressure

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C
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Color/Form

Colorless solid, Pure alpha-isomer is white, crystalline powder

CAS No.

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1
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Melting Point

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C
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Chemical and Physical Properties of Alpha Terpineol

Alpha-terpineol (B3430122) is a colorless, viscous liquid with a distinct lilac-like odor. nih.gov It is slightly soluble in water but soluble in organic solvents like ethanol and ether. guidechem.com

PropertyValue
Molecular Formula C₁₀H₁₈O
Molar Mass 154.25 g/mol
Boiling Point 214–219 °C
Density ~0.93 g/cm³
CAS Number 98-55-5

The data in this table is compiled from multiple sources. decachem.comnih.govwikipedia.orgacs.org

Molecular Mechanisms of Biological Activities in Vitro and Pre Clinical Models

Antimicrobial Action Mechanisms

Alpha-terpineol (B3430122), a monocyclic monoterpenoid alcohol, has demonstrated significant antimicrobial properties in various studies. Its efficacy stems from a multi-targeted approach at the molecular level, primarily directed at compromising bacterial structural integrity and critical metabolic processes. The lipophilic nature of α-terpineol facilitates its interaction with the lipid-rich components of bacterial cells, initiating a cascade of events that lead to cell death.

Antibacterial Mechanisms

The antibacterial activity of α-terpineol has been observed against a range of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Research indicates that its mechanisms are multifaceted, involving the disruption of the cell envelope, impairment of essential functions, and interference with cellular energy production.

One of the primary antibacterial mechanisms of α-terpineol is the disruption of the bacterial cell wall and cytoplasmic membrane. caringsunshine.com Transmission electron microscopy (TEM) studies on Escherichia coli treated with α-terpineol revealed significant morphological changes, including decreased cell size, irregular shapes, and rupture of the cell wall and membrane. nih.govscielo.br This damage leads to the leakage of intracellular components, a critical step in its bactericidal action. mdpi.comcaringsunshine.com

The hydroxyl group of α-terpineol is crucial to this process. It is suggested that this group can form hydrogen and glycosidic bonds with the carbohydrates and proteins of the bacterial cell wall. researchgate.netresearchgate.net This interaction alters the stability and integrity of the cell envelope. researchgate.net An N-phenyl-1-naphthylamine (NPN) intake assay confirmed that α-terpineol impairs the cell wall, while propidium iodide staining indicated subsequent damage to the plasma membrane. researchgate.netnih.gov This structural damage increases membrane permeability, allowing the uncontrolled passage of substances and the loss of vital cellular contents, ultimately leading to cell lysis. mdpi.comnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of α-Terpineol Against Various Bacteria

Bacterial Strain MIC Value MBC Value Reference
Escherichia coli (CMCC (B) 44102) 0.78 µL/mL 0.78 µL/mL nih.govscielo.br
Escherichia coli O157:H7 0.6% - nih.gov
Salmonella enteritidis 1.56 µL/mL - nih.govscielo.br
Staphylococcus aureus 1.56 µL/mL 3.13 µL/mL nih.govscielo.br
Staphylococcus aureus 0.7% - nih.gov
Listeria innocua 0.6% - nih.gov

Beyond physical disruption, α-terpineol actively impairs the physiological functions of the bacterial cytoplasmic membrane. The membrane is a critical site for numerous cellular processes, including the electron transport chain (ETC), which is essential for cellular respiration. youtube.com Studies have shown that α-terpineol disrupts the bacterial ETC, which is a key component of aerobic respiration. researchgate.netnih.gov This impairment leads to an accumulation of reactive oxygen species (ROS), contributing to oxidative stress within the bacterial cell. nih.gov

The interaction of α-terpineol with the membrane also leads to a decrease in membrane fluidity. researchgate.netresearchgate.net This change in the physical state of the membrane can negatively affect the function of embedded proteins, such as those involved in transport and energy production, further compromising the cell's viability. researchgate.net The combination of structural damage and functional impairment of the membrane creates an inhospitable intracellular environment, contributing significantly to the bactericidal effect. mdpi.comresearchgate.net

A direct consequence of impaired membrane function is the disruption of the proton motive force (PMF). The PMF, composed of a membrane potential (ΔΨ) and a pH gradient (ΔpH), is vital for ATP synthesis through oxidative phosphorylation. Research indicates that α-terpineol causes a collapse of both the membrane's electrical potential and the pH gradient across it. researchgate.netresearchgate.netnih.gov This action is comparable to that of a protonophore, a substance that shuttles protons across the membrane, dissipating the gradient. nih.govscielo.br

The collapse of the PMF directly inhibits oxidative phosphorylation, the primary mechanism for ATP production in aerobic bacteria. nih.gov This leads to a severe deficit in intracellular ATP, as confirmed by studies showing ATP leakage from bacterial cells following treatment with α-terpineol. researchgate.netnih.gov Without sufficient ATP, the cell cannot power essential metabolic processes, leading to a state of energy depletion and ultimately, cell death.

While the primary targets of α-terpineol appear to be the cell envelope and its associated energy production systems, there is evidence suggesting it also interferes with the synthesis of macromolecules. The extensive loss of intracellular contents, including ions and metabolites, resulting from membrane damage can indirectly inhibit enzymatic processes, including those required for DNA, RNA, and protein synthesis. nih.gov

More directly, some studies have indicated that α-terpineol may induce DNA cleavage. researchgate.net Although the precise mechanism for this is not fully elucidated, it represents another significant mode of antibacterial action. The inhibition of nucleic acid and protein synthesis halts bacterial replication and the production of essential enzymes and structural proteins, effectively shutting down cellular function and growth. nih.govscielo.br

In addition to its direct bactericidal effects, α-terpineol exhibits anti-endotoxin properties. Endotoxins, specifically lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria and are potent triggers of inflammatory responses. nih.gov this compound has been shown to reduce the inflammatory effects induced by LPS. nih.govresearchgate.net

In vitro studies using murine macrophages demonstrated that α-terpineol significantly reduces the production of nitrite, an indicator of nitric oxide (NO), which is an inflammatory mediator stimulated by LPS. nih.govresearchgate.net It also has the capacity to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). researchgate.netnih.gov Furthermore, α-terpineol has been observed to suppress LPS-stimulated superoxide production by human leukocytes. nih.gov This anti-endotoxin activity suggests that α-terpineol can mitigate the harmful inflammatory cascade associated with Gram-negative bacterial infections.

Table 2: Summary of α-Terpineol's Anti-Endotoxin Effects

Experimental Model Effect Observed Finding Reference
LPS-stimulated murine macrophages Nitrite Production Significantly reduced nitrite production in vitro. nih.govresearchgate.net
Rats fed a high-fat diet (associated with increased LPS) Pro-inflammatory Cytokines Reduced serum levels of TNF-α and IL-1β. nih.gov
Carrageenan-induced hypernociception TNF-α Mediated Response Inhibited the development of mechanical hypernociception induced by TNF-α. nih.gov
LPS-stimulated human leukocytes Superoxide Production Significantly suppressed superoxide production. nih.gov

Antifungal Mechanisms

Antioxidant Activity and Cellular Defense Pathways

The role of this compound in modulating Reactive Oxygen Species (ROS) levels appears to be complex and context-dependent. While generally recognized for its antioxidant properties, some studies reveal it can also induce oxidative stress under specific conditions. nih.govresearchgate.net

In a study using fission yeast (Schizosaccharomyces pombe) as a model organism, this compound was found to cause an overproduction of ROS in a dose-dependent manner. nih.gov This increase in oxidative stress led to cytotoxicity and apoptosis (programmed cell death). nih.gov The experiment demonstrated that this cell death was indeed caused by this compound-driven oxidation. nih.gov

Conversely, this compound is also described as a potent antioxidant agent. researchgate.net This antioxidant capacity is a frequently cited biological activity of the compound. researchgate.net Secondary organic aerosols (SOA) generated from the photooxidation of this compound have been shown to produce superoxide radicals and carbon-centered organic radicals in simulated epithelial lining fluid. nih.gov This dual capability—acting as both a potential pro-oxidant and an antioxidant—suggests that its effect on cellular redox homeostasis is multifaceted and may depend on concentration, the biological system , and the surrounding chemical environment.

Effects on Lipid Peroxidation

This compound has demonstrated a significant capacity to inhibit lipid peroxidation, a key process in cellular damage mediated by oxidative stress. In pre-clinical models of transient cerebral ischemia in rats, administration of this compound was found to significantly lower hippocampal levels of malondialdehyde (MDA), a primary marker for lipid peroxidation. nih.gov This suggests that this compound acts as a potent inhibitor of lipid peroxidation within neural cells. nih.gov The neuroprotective effects of the compound are attributed, in part, to this suppression of lipid peroxidation in the hippocampus. nih.govresearchgate.net Studies on essential oils rich in monoterpenes, including this compound, have also highlighted their excellent potential for inhibiting the lipid peroxidation process. mdpi.com

However, the effect of this compound on lipid peroxidation may be context-dependent. In a study investigating reproductive toxicity in male rats, high doses of this compound were associated with an increase in MDA levels, indicating an induction of oxidative stress in testicular tissue under these specific conditions. nih.gov

Protection against Oxidative DNA Damage, including Telomeric Regions

This compound plays a crucial role in protecting genetic material from oxidative damage, with a particular efficacy noted in the vulnerable telomeric regions of chromosomes. nih.govyoutube.com Telomeres are specialized structures at the ends of chromosomes that are susceptible to shortening and damage with each cell division and upon exposure to oxidative stress, contributing to cellular senescence and aging. nih.govyoutube.com

Research has shown that this compound improves the cellular response to oxidative DNA damage, especially within telomeres. nih.govyoutube.com In studies using human fibroblasts subjected to oxidative stress (induced by hydrogen peroxide), treatment with this compound led to a notable decrease in DNA damage markers specifically at the telomeres. A Telomere Dysfunction-Induced Foci (TIF) assay, which visualizes DNA damage at telomeres, revealed that while oxidative stress increased the percentage of cells with significant telomere damage to 36.7%, pre-treatment with this compound reduced this figure to 27.1%. This protective action helps to preserve telomere length and delay the onset of cellular senescence, identifying this compound as a promising agent for safeguarding DNA integrity against oxidative insults. nih.gov

Assay Model Condition Result Reference
Telomere Dysfunction-Induced Foci (TIF)Human FibroblastsOxidative Stress (H₂O₂)This compound treatment reduced the percentage of TIF-positive cells from 36.7% to 27.1%.
Telomere Length AnalysisHuman FibroblastsLong-term culture (senescence)Continuous treatment with this compound preserved telomere length during the aging of the cells. nih.gov

Selective Protection of Nuclear Proteins and Shelterin Components (e.g., TRF1)

The protective effects of this compound extend to the proteins that shield telomeric DNA, known as the shelterin complex. Key components of this complex, such as Telomeric Repeat-binding Factor 1 (TRF1) and TRF2, are essential for maintaining telomere integrity and preventing them from being incorrectly identified as DNA damage. nih.gov Studies have observed that the levels of these crucial nuclear proteins decline as cells enter senescence. nih.govyoutube.com

This compound has been identified as an activator that can counteract this age-related decline by effectively enhancing the levels of TRF1 and TRF2. nih.govyoutube.com This action occurs through a telomerase-independent pathway, indicating a direct effect on the regulation or stability of these shelterin proteins. nih.govyoutube.com Furthermore, this compound has been shown to reduce the oxidative damage inflicted upon nuclear proteins in general and shelterin components specifically during senescence. nih.gov Immunoblot analysis of TRF1 precipitates from cells treated with this compound confirmed a reduction in the levels of oxidized proteins, demonstrating a selective protective mechanism for these vital telomere-associated factors.

Activation of Antioxidant Enzymes (e.g., Superoxide Dismutase)

The interaction between this compound and endogenous antioxidant enzymes presents a complex picture that appears to be dependent on the biological system and conditions studied. In the unicellular fission yeast model, Schizosaccharomyces pombe, while this compound itself was shown to induce the production of reactive oxygen species (ROS), its combination with another natural compound, resorcinol, led to a significant upregulation of the antioxidant enzymes Sod1 and particularly Sod2 (a mitochondrial superoxide dismutase). This suggests an involvement of antioxidant enzyme pathways in the cellular response to this compound.

Conversely, a study on reproductive toxicity in male rats reported that exposure to this compound resulted in a dose-dependent decrease in the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and reduced glutathione (GSH) in the testes. nih.gov These findings suggest that at higher concentrations or under specific physiological stresses, this compound may disrupt, rather than activate, the cellular antioxidant defense system.

Anti-inflammatory Molecular Pathways

Inhibition of NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory activity of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that governs the expression of numerous genes involved in inflammation, immune responses, and cell survival.

In vitro studies have conclusively demonstrated that this compound is a potent inhibitor of NF-κB. Research using various cancer cell lines showed that this compound inhibits the translocation of the NF-κB protein complex from the cytoplasm into the nucleus in a dose- and time-dependent manner. This translocation is a critical step for NF-κB to become active and initiate the transcription of pro-inflammatory genes. Specifically, this compound was shown to block TNF-α-induced NF-κB translocation in HeLa cells.

Furthermore, this inhibitory effect was confirmed through transcriptional reporter gene assays, which revealed that this compound dose-dependently suppressed NF-κB's ability to activate its target genes. This suppression leads to the downregulation of several NF-κB-related inflammatory genes, including Interleukin-1 beta (IL-1β) and its receptor, IL1R1, as well as a reduction in the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Assay Type Cell Line Key Finding Reference
NF-κB Translocation AssayHeLaThis compound inhibited TNFα-induced NF-κB translocation into the nucleus in a dose- and time-dependent manner.
NF-κB Reporter Gene AssayME-180This compound inhibited the transcriptional activity of NF-κB in a dose-dependent manner.
Gene Expression AnalysisVariousThis compound treatment led to the downregulation of NF-κB target genes, including IL-1β and IL1R1.

Modulation of MAPK Pathways (p38, ERK)

Recent evidence indicates that this compound can also exert its biological effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The MAPK cascades, which include the well-characterized p38 and ERK (Extracellular signal-Regulated Kinase) pathways, are crucial for translating extracellular stimuli into a wide range of cellular responses, including inflammation, proliferation, and stress responses.

In the context of glioblastoma (GBM), a highly aggressive brain tumor, this compound has been shown to suppress the aggressive behavior of cancer cells by downregulating the MAPK signaling pathway. A 2024 study demonstrated that this compound's mechanism of action involved the specific targeting of a protein known as KDELC2, which in turn led to the downregulation of several signaling cascades, including the PI3K/mTOR/MAPK pathway. While this research provides a direct link between this compound and the inhibition of the broader MAPK pathway in a cancer model, further studies are needed to elucidate the specific and differential effects on the p38 and ERK branches in various physiological and pathological contexts.

Suppression of Pro-inflammatory Mediators (e.g., IL-1β, IL-6, TNF-α)

This compound has demonstrated notable anti-inflammatory properties through its ability to suppress the production of key pro-inflammatory mediators. In various in vitro and pre-clinical models, the compound has been shown to significantly reduce the levels of several cytokines that are central to the inflammatory response.

Research using lipopolysaccharide (LPS)-stimulated human macrophages has shown that this compound can significantly reduce the production of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov In one study, both this compound and its parent compound, tea tree oil, were effective in diminishing the secretion of these cytokines. nih.gov However, the effect on Tumor Necrosis Factor-alpha (TNF-α) appears to be more variable. The same study reported that the production of TNF-α was not affected by this compound treatment in LPS-stimulated human macrophages. nih.gov Conversely, other research indicates that this compound can attenuate hyperalgesia induced by TNF-α and inhibit its expression in peritoneal macrophages. nih.gov Further studies on epithelial buccal cells (KB cells) have also pointed to an inhibitory effect on IL-6, where this compound was found to inhibit the gene expression of the IL-6 receptor.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

Cell/Model Type Stimulant Mediator Observed Effect Reference
Human Macrophages (from U937 cells) Lipopolysaccharide (LPS) IL-1β, IL-6 Significant reduction in production nih.gov
Human Macrophages (from U937 cells) Lipopolysaccharide (LPS) TNF-α No significant effect on production nih.gov
Rat Peritoneal Macrophages Lipopolysaccharide (LPS) TNF-α, IL-1β, IL-6 Decreased expression nih.gov
Murine Model (pleurisy) Carrageenan TNF-α Inhibition of hypernociception induced by TNF-α nih.govgreenleafmc.ca

Inhibition of Cyclooxygenase (COX-2) and Inducible Nitric Oxide Synthase (iNOS)

This compound contributes to its anti-inflammatory profile by inhibiting enzymes that synthesize inflammatory mediators, specifically inducible nitric oxide synthase (iNOS) and potentially cyclooxygenase-2 (COX-2). The inhibition of these enzymes reduces the production of nitric oxide (NO) and prostaglandins, respectively.

Studies have consistently shown that this compound can significantly reduce the production of nitrite, a stable product of NO, in LPS-stimulated murine macrophages. nih.govgreenleafmc.ca This effect suggests a direct or indirect inhibition of iNOS activity or expression. For instance, in one study, this compound at concentrations of 1, 10, and 100 μg/mL significantly reduced nitrite production in vitro. nih.govgreenleafmc.ca

The evidence for direct inhibition of COX-2 by this compound is less definitive in the reviewed literature. While many anti-inflammatory compounds that inhibit iNOS also affect COX-2, studies focusing specifically on this compound's direct interaction with COX-2 are not as prevalent. However, research on related compounds and extracts rich in this compound suggests an inhibitory role. For example, paeonol, another natural compound, has been shown to inhibit IL-1β-induced expression of both iNOS and COX-2. nih.gov Similarly, other novel triterpenoids have been demonstrated to suppress the formation of both iNOS and COX-2 in mouse macrophages. researchgate.net This suggests that while this compound is a confirmed iNOS inhibitor, its effects on COX-2 may be part of a broader mechanism shared by other terpenoids.

Table 2: Inhibition of iNOS and COX-2 by this compound and Related Compounds

Compound Cell/Model Type Target Enzyme Observed Effect Reference
This compound Murine Macrophages iNOS Significant reduction in nitrite (NO) production nih.govgreenleafmc.ca
This compound Murine Macrophages (J774A.1) iNOS Significant reduction in NO production iiarjournals.org
Paeonol Rabbit Chondrocytes iNOS, COX-2 Decreased IL-1β-stimulated gene expression nih.gov
Synthetic Triterpenoids Mouse Macrophages (RAW 264.7) iNOS, COX-2 Inhibition of de novo enzyme formation researchgate.net

Upregulation of Anti-inflammatory Cytokines (e.g., IL-10)

The immunomodulatory effects of this compound also extend to the regulation of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). IL-10 plays a crucial role in dampening inflammatory responses and preventing excessive tissue damage. However, research findings on the effect of this compound on IL-10 production have yielded conflicting results.

One study investigating the analgesic effect of this compound in a neuropathic pain model reported that the compound enhances the level of the anti-inflammatory cytokine IL-10 in macrophages. nih.gov This finding suggests that part of this compound's beneficial effects could be attributed to bolstering the body's own anti-inflammatory mechanisms.

In contrast, a different study focusing on LPS-stimulated human macrophages found that this compound, along with its parent compound tea tree oil, significantly reduced the production of IL-10. nih.gov The authors of this study proposed that this reduction might be a feedback mechanism or part of a complex regulatory network. These contradictory findings indicate that the effect of this compound on IL-10 may be context-dependent, varying with the specific cell type, stimulus, and experimental model used.

Table 3: Modulation of IL-10 Production by this compound

Cell/Model Type Stimulant Observed Effect on IL-10 Reference
Rat Macrophages Lipopolysaccharide (LPS) Enhanced production nih.gov
Human Macrophages (from U937 cells) Lipopolysaccharide (LPS) Significant reduction in production nih.gov

Suppression of Macrophage Proliferation

While direct evidence on the suppression of macrophage proliferation by this compound is not extensively detailed in the primary literature, numerous studies demonstrate its ability to suppress macrophage activation and function. Macrophages are key players in initiating and sustaining inflammation, and their suppression is a vital anti-inflammatory mechanism. This compound has been shown to modulate several macrophage activities.

In models of neuropathic pain, this compound has been observed to suppress spinal microglial cells, which are the resident macrophages of the central nervous system. nih.gov This suppression is linked to a reduction in inflammatory cytokines. Furthermore, this compound significantly inhibits the production of inflammatory mediators by murine macrophages, such as nitric oxide. nih.govgreenleafmc.ca It also inhibits the influx of neutrophils, another immune cell type, in inflammatory models, which is often a process orchestrated by macrophage-derived signals. nih.govgreenleafmc.ca The collective evidence points towards a potent suppression of the functional activities of macrophages that contribute to inflammation, rather than a direct inhibition of their proliferation.

Table 4: Effect of this compound on Macrophage Activity

Cell/Model Type Activity Assessed Observed Effect Reference
Spinal Microglial Cells (Rat) Activation Suppression of microglial cells nih.gov
Murine Macrophages Nitrite (NO) Production Significant reduction nih.govgreenleafmc.ca
Murine Model (Pleurisy) Neutrophil Influx Significant inhibition nih.govgreenleafmc.ca
Human Macrophages (from U937 cells) Cytokine Production Reduced IL-1β and IL-6 nih.gov

Anticancer Mechanisms in Cellular Models

Inhibition of NF-κB Pathway and Gene Expression Downregulation

A primary mechanism underlying the anticancer activity of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.govresearchgate.net NF-κB is a transcription factor that plays a critical role in cancer development by regulating genes involved in inflammation, cell survival, and proliferation.

In vitro studies have shown that this compound can inhibit the growth of various tumor cells, with a particular sensitivity noted in small cell lung carcinoma cell lines. researchgate.netnih.govresearchgate.net Mechanistic investigations confirmed that this compound acts as an NF-κB inhibitor. It achieves this by preventing the translocation of the NF-κB complex into the nucleus in a dose-dependent manner, as demonstrated in HeLa cells stimulated with TNF-α. researchgate.net By blocking its translocation, this compound prevents NF-κB from binding to DNA and activating its target genes.

This inhibition leads to the downregulation of several NF-κB-related genes. For instance, treatment with this compound has been shown to decrease the expression of genes such as IL-1β and IL1R1 (Interleukin 1 Receptor Type 1). researchgate.netnih.govresearchgate.net These findings strongly suggest that the antitumor effects of this compound are, at least in part, mediated through the suppression of the NF-κB signaling cascade.

Table 5: Inhibition of NF-κB Pathway by this compound

Cell Line Key Finding Mechanism Reference
HeLa (Cervical Cancer) Dose-dependent inhibition of NF-κB translocation Blockage of TNFα-induced nuclear translocation researchgate.net
Small Cell Lung Carcinoma High sensitivity to this compound Inhibition of NF-κB activity researchgate.netnih.govresearchgate.net
Various Tumor Cell Lines Downregulation of NF-κB-related genes Decreased expression of IL-1β and IL1R1 researchgate.netnih.govresearchgate.net

Induction of Cell Cycle Arrest (e.g., Sub-G1 accumulation)

In addition to modulating survival pathways, this compound exerts its anticancer effects by directly interfering with the cell division cycle, leading to cell cycle arrest and subsequent apoptosis. A hallmark of this activity is the accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of DNA fragmentation and apoptosis.

A study utilizing the MCF-7 human breast cancer cell line demonstrated that this compound induced a cytotoxic effect in a dose-dependent manner. nih.gov Flow cytometry analysis revealed that treatment with this compound led to an accumulation of cells in the sub-G1 phase. nih.gov This sub-G1 accumulation signifies that the cells are undergoing apoptosis, a programmed cell death mechanism that is a critical target for anticancer therapies. This effect on the cell cycle, combined with the inhibition of pro-survival pathways like NF-κB, highlights a multi-pronged approach by which this compound can inhibit cancer cell growth.

Table 6: Induction of Cell Cycle Arrest by this compound

Cell Line Assay Key Finding Reference
MCF-7 (Breast Cancer) Flow Cytometry Induction of cell accumulation in the Sub-G1 phase nih.gov
Sarcoma 180 (Murine) Flow Cytometry Increased cell death, indicative of apoptosis

Apoptosis Induction Mechanisms

This compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines through several interconnected molecular pathways. This process involves damaging the mitochondria, activating key enzymes, and modulating proteins that control cell death.

Mitochondrial Damage and Cytochrome c Release

A critical step in the intrinsic pathway of apoptosis is the permeabilization of the mitochondrial outer membrane. youtube.com This event leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govyoutube.comcapes.gov.br Once in the cytosol, cytochrome c participates in the activation of caspases, the executioner enzymes of apoptosis. youtube.comnih.gov

Research indicates that this compound's pro-apoptotic activity involves this mitochondrial pathway. In studies on human colorectal cancer cells, a combination of bioactive components including this compound, linalyl acetate, and camphor was found to synergistically induce apoptosis primarily through mitochondrial damage, which resulted in the release of cytochrome c. iiarjournals.orgiiarjournals.org The release of cytochrome c is a pivotal event, often considered a point of no return, that commits the cell to dismantle itself. nih.gov This process is tightly regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax can trigger the release of cytochrome c. nih.gov

Caspase Activation and PARP Cleavage

Following the release of cytochrome c and the formation of the apoptosome, a cascade of cysteine proteases known as caspases is activated. youtube.com This cascade includes initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7). youtube.com The activation of executioner caspases is a central event in apoptosis, as they are responsible for cleaving numerous cellular proteins, leading to the characteristic morphological changes of a dying cell. researchgate.netnih.gov

One of the key substrates for activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.gov The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. researchgate.netnih.govnih.gov Studies have demonstrated that this compound induces apoptosis through this mechanism. In human colorectal cancer cells (HCT-116), this compound was reported to cause PARP cleavage. researchgate.net Furthermore, the synergistic effect of this compound with linalyl acetate and camphor was shown to induce caspase activation and subsequent PARP cleavage in these cells. iiarjournals.orgiiarjournals.org In HT-29 colon cancer cells, treatment with a related compound induced time-dependent PARP cleavage that was blocked by a broad-spectrum caspase inhibitor, confirming the process is caspase-mediated. nih.govresearchgate.net

Modulation of Apoptotic Proteins (e.g., Bcl-2, Bax)

The commitment to the intrinsic pathway of apoptosis is largely governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.com This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). mdpi.commdpi.com The ratio of these opposing proteins is a crucial determinant of a cell's fate; an increase in the Bax/Bcl-2 ratio sensitizes the cell to apoptotic stimuli by promoting mitochondrial outer membrane permeabilization. mdpi.comnih.govnih.gov

This compound has been found to directly influence this critical balance. In a study using the human breast cancer cell line MCF-7, this compound treatment was shown to inhibit the expression of the anti-apoptotic protein Bcl-2 while simultaneously inducing the expression of the pro-apoptotic protein Bax. researchgate.net This modulation shifts the Bax/Bcl-2 ratio in favor of apoptosis, thereby stimulating programmed cell death in these cancer cells. researchgate.net This mechanism highlights a key upstream control point through which this compound exerts its anticancer effects.

Genotoxic Effects (e.g., DNA Fragmentation, Micronuclei Formation)

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell. Such damage can manifest as DNA fragmentation, a characteristic feature of late-stage apoptosis, or as chromosomal damage leading to the formation of micronuclei. nih.govekb.eg

This compound has demonstrated significant genotoxic effects in preclinical models. In studies on murine Sarcoma 180 cells, this compound induced DNA fragmentation, which is an indicator of apoptotic cell death. researchgate.netbenthamdirect.comnih.goveurekaselect.com The same studies reported that this compound was clastogenic, meaning it caused breaks in chromosomes. This was evidenced by an increased formation of micronuclei, as well as other nuclear anomalies like nucleoplasmic bridges and nuclear buds, particularly at a concentration of 500 μg/mL. researchgate.netbenthamdirect.comnih.goveurekaselect.comingentaconnect.com These findings indicate that this compound's antitumor activity is mediated, in part, by its ability to inflict extensive damage to the DNA and chromosomal structure of cancer cells. benthamdirect.comnih.gov

Table 1: Genotoxic Effects of this compound on Murine Sarcoma 180 Cells
EffectObservationSource
DNA FragmentationIncreased frequency and index of damage, indicating apoptosis. researchgate.netnih.gov
Micronuclei FormationIncreased formation, indicating clastogenic activity. researchgate.netnih.gov
Other Nuclear AnomaliesIncreased presence of nucleoplasmic bridges and nuclear buds. researchgate.netnih.gov

Synergistic Interactions with Other Bioactive Compounds

The biological activity of this compound can be significantly enhanced when it is combined with other bioactive compounds, a phenomenon known as synergism. mdpi.comresearchgate.net This is particularly evident in its antimicrobial and anticancer activities.

In the context of anticancer effects, research has shown that this compound, linalyl acetate, and camphor work synergistically to induce cell cycle arrest and apoptosis in human colorectal cancer cells. iiarjournals.orgiiarjournals.org This suggests that the combined effect of these compounds is greater than the sum of their individual effects.

The synergistic potential of this compound has also been observed in its antimicrobial properties. A synergistic antibacterial effect was identified between this compound and terpinen-4-ol against several bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov Another study noted a synergistic bactericidal effect when this compound was combined with linalool. nih.gov Furthermore, checkerboard assays revealed synergistic antimicrobial interactions between this compound and other compounds such as eugenol, geraniol, and carvacrol. researchgate.net

Differential Cytotoxicity across Tumor Cell Lines

This compound has demonstrated a range of cytotoxic (cell-killing) activities against various human and murine tumor cell lines, with some cell types showing particular sensitivity. researchgate.netbenthamdirect.com

Studies have consistently identified the small cell lung carcinoma cell line NCI-H69 as being highly sensitive to this compound. iiarjournals.orgresearchgate.netnih.gov Significant cytotoxic activity has also been reported against several colorectal cancer cell lines, including HCT-116, HCT-8, and HT-29. iiarjournals.orgiiarjournals.org In addition, this compound exhibits cytotoxic effects against breast cancer (MCF-7), various leukemia cell lines, and murine Sarcoma 180 cells. iiarjournals.orgresearchgate.netresearchgate.net Notably, its cytotoxicity appears to be selective, as one study found it had higher activity against tumor cells from chronic lymphocytic leukemia (CLL) patients compared to normal peripheral blood mononuclear cells. iiarjournals.org

Table 2: Cytotoxic Activity of this compound Against Various Tumor Cell Lines
Tumor Cell LineCancer TypeObserved Effect (IC50 / Activity)Source
NCI-H69Small Cell Lung CarcinomaMost sensitive cell line; IC50: 0.26 mM iiarjournals.orgresearchgate.net
HCT-116Colorectal CancerSensitive to this compound iiarjournals.org
HCT-8Colorectal CancerSensitive to this compound iiarjournals.org
MCF-7Breast CancerIC50: 33.0 ± 5.4 μg/mL researchgate.net
Chronic Lymphocytic Leukemia (CLL)LeukemiaHigher activity in CLL cells than normal PBMCs iiarjournals.orgiiarjournals.org
Murine Sarcoma 180SarcomaReduced viability by 50.9% at 100 μg/mL researchgate.netnih.gov

Insecticidal Activity Mechanisms

This compound, a naturally occurring monoterpenoid alcohol, exhibits significant insecticidal properties through a multi-faceted mode of action that involves disruption of the insect nervous system and vital physiological processes.

Target Receptor Interactions

The primary neurotoxic effects of this compound are mediated through its interaction with the octopaminergic system in insects. nih.govresearchgate.net Octopamine, a key neurotransmitter and neurohormone in invertebrates, regulates a multitude of physiological and behavioral processes. researchgate.net this compound has been shown to act on octopamine receptors, leading to a disruption of normal nerve function. researchgate.netnih.gov

Studies on the American cockroach (Periplaneta americana) have demonstrated that this compound can increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in octopamine signaling pathways. nih.govresearchgate.net This interaction appears to be concentration-dependent, with a significant increase in cAMP levels observed at specific concentrations, while higher concentrations can lead to a decrease. nih.govresearchgate.net This biphasic response suggests a complex interaction with the receptor, potentially acting as an agonist or a partial agonist. nih.gov

Furthermore, this compound has been shown to compete with octopamine for binding to its receptors. nih.govresearchgate.net This was evidenced by a decrease in the binding of radiolabeled octopamine to its receptors in the presence of this compound. nih.gov By binding to these receptors, this compound can either mimic or block the natural ligand, leading to aberrant signaling and the subsequent insecticidal effects. researchgate.netnih.gov Some research also suggests that the molecular geometry of alcohol monoterpenes like this compound may influence their effectiveness in interacting with octopaminergic receptors. researchgate.net

Physiological Disruptions Leading to Insecticidal Effects

Beyond its interaction with octopamine receptors, this compound induces toxicity in insects through the disruption of key physiological enzymes.

One of the significant physiological disruptions caused by this compound is the inhibition of acetylcholinesterase (AChE) . nih.govresearchgate.netnih.gov AChE is a crucial enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of nerve fibers, paralysis, and ultimately, the death of the insect. nih.gov

Another vital enzyme targeted by this compound is Na+/K+-ATPase . nih.govmdpi.com This enzyme is essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which is critical for nerve impulse transmission and cellular transport. mdpi.comnih.gov Inhibition of Na+/K+-ATPase by this compound disrupts this ionic balance, leading to nerve aberration, metabolic disturbances, and knockdown toxicity in insects. nih.govmdpi.com Studies on the subterranean termite Coptotermes formosanus have shown that this compound treatment significantly inhibits Na+/K+-ATPase activity. nih.gov

The insecticidal action of this compound often manifests as initial hyperactivity, followed by hyperextension of the legs and abdomen, leading to rapid knockdown and mortality. nih.gov

Table 1: Summary of Insecticidal Mechanisms of this compound

Mechanism Category Specific Target Observed Effect in Insects
Target Receptor Interactions Octopamine Receptors Alteration of cAMP levels, competitive binding with octopamine. nih.govresearchgate.net
Physiological Disruptions Acetylcholinesterase (AChE) Inhibition of enzyme activity, leading to nerve overstimulation. nih.govresearchgate.netnih.gov
Na+/K+-ATPase Inhibition of enzyme activity, disrupting ion balance and nerve function. nih.govmdpi.com

Other Biological Activities (Mechanistic Studies)

In addition to its insecticidal properties, this compound has been investigated for several other pharmacological activities in pre-clinical models, with research elucidating its molecular mechanisms of action.

Antinociceptive Molecular Basis

The antinociceptive (pain-relieving) effects of this compound are attributed to its interaction with multiple signaling pathways involved in pain perception. Research suggests that its analgesic properties may be mediated by the L-arginine/nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/ATP-sensitive potassium (KATP) channel pathway .

Furthermore, this compound has been shown to inhibit mechanical hypernociception induced by inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) , prostaglandin E₂ (PGE₂) , and dopamine . nih.govmdpi.com This suggests that its antinociceptive action is, at least in part, due to its anti-inflammatory properties, which involve the downregulation of pro-inflammatory cytokines. nih.gov Studies have demonstrated that this compound can reduce the spinal levels of IL-1β and TNF-α in models of neuropathic pain. nih.gov There is also evidence to suggest that this compound's analgesic effects may involve interactions with opioid and serotonergic (5-HT) receptors , potentially by modulating the descending inhibitory pain pathways.

Anti-asthmatic Mechanism: Airway Smooth Muscle Relaxation and cAMP Activation

Recent studies have shed light on the potential of this compound in alleviating asthma. Its anti-asthmatic effects are linked to the modulation of inflammatory pathways and the production of lipid mediators in the airways. rsc.org

A key mechanism identified is the reprogramming of arachidonic acid (AA) metabolism . rsc.org In asthmatic conditions, the metabolism of AA is often dysregulated, leading to the production of pro-inflammatory leukotrienes. This compound has been shown to alleviate asthma by downregulating the expression of 5-lipoxygenase (5-LOX) , a key enzyme in the synthesis of leukotrienes. rsc.org This leads to a reduction in the accumulation of cysteinyl leukotrienes (CysLTs) in the lungs, which are potent bronchoconstrictors and inflammatory mediators. rsc.org

This action results in a significant reduction in airway inflammation, as evidenced by decreased leukocyte counts and inflammatory cytokines in the bronchoalveolar lavage fluid (BALF). rsc.org Additionally, this compound treatment has been observed to attenuate goblet cell hyperplasia and mucus hypersecretion, which are characteristic features of asthma. rsc.org The relaxation of airway smooth muscle is a critical aspect of asthma treatment. nih.govnih.gov While direct studies on this compound and cAMP activation in airway smooth muscle are still emerging, the reduction of bronchoconstrictive mediators like CysLTs points towards an indirect mechanism for promoting airway relaxation. rsc.orgnih.gov

Neuroprotective Mechanisms

This compound has demonstrated neuroprotective effects in various pre-clinical models, with its mechanisms primarily revolving around its antioxidant and anti-inflammatory properties.

One of the core neuroprotective mechanisms is the inhibition of lipid peroxidation . nih.gov In conditions like cerebral ischemia, oxidative stress leads to an increase in lipid peroxidation products such as malondialdehyde (MDA), causing neuronal damage. nih.gov this compound has been shown to significantly lower MDA levels in the hippocampus following ischemia, thereby mitigating oxidative damage. nih.gov This antioxidant activity is crucial in protecting brain tissue from reperfusion injury. nih.gov

Another significant neuroprotective action is the enhancement of long-term potentiation (LTP) in the hippocampus. nih.gov LTP is a cellular mechanism underlying learning and memory, and its impairment is a common consequence of cerebral ischemia. This compound has been found to facilitate LTP, which may contribute to the improvement of cognitive deficits associated with ischemic brain injury. nih.gov

Furthermore, in models of neurodegenerative diseases like Parkinson's and Alzheimer's, this compound has been shown to reduce intracellular reactive oxygen species (ROS) and exhibit anti-amyloid effects . rsc.orgacs.org It can interfere with the formation of amyloid-beta fibrils, a hallmark of Alzheimer's disease. rsc.org

Table 2: Summary of Other Biological Activities of this compound (Mechanistic Insights)

Biological Activity Key Molecular Mechanism(s)

| Antinociceptive | - Modulation of the L-arginine/NO/cGMP/KATP channel pathway.

  • Inhibition of inflammatory mediators (TNF-α, PGE₂). nih.govmdpi.comnih.gov
  • Interaction with opioid and 5-HT receptors. | | Anti-asthmatic | - Reprogramming of arachidonic acid metabolism.
  • Downregulation of 5-lipoxygenase (5-LOX). rsc.org
  • Reduction of cysteinyl leukotrienes (CysLTs). rsc.org | | Neuroprotective | - Inhibition of lipid peroxidation. nih.gov
  • Enhancement of hippocampal long-term potentiation (LTP). nih.gov
  • Reduction of reactive oxygen species (ROS). acs.org
  • Anti-amyloid effects. rsc.org |
  • Synthesis and Biological Evaluation of Alpha Terpineol Derivatives

    Design Principles for Derivatization

    The rational design of alpha-terpineol (B3430122) derivatives is primarily driven by the objective of improving its efficacy, bioavailability, or targeting specific biological pathways. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to understand how modifications to the this compound scaffold influence its interaction with biological targets. Key design principles often involve:

    Modification of the Tertiary Hydroxyl Group: The tertiary hydroxyl group is a common site for derivatization, such as esterification or etherification. These modifications can alter the compound's lipophilicity, polarity, and metabolic stability, potentially leading to improved absorption and distribution researchgate.netnih.gov. For instance, esterification can protect the hydroxyl group and influence prodrug strategies.

    Incorporation into Larger Scaffolds: this compound can be used as a building block, covalently linked to other pharmacologically active molecules or carrier systems. This strategy can lead to hybrid molecules with combined or synergistic effects.

    Enhancing Specific Biological Pathways: Based on preliminary findings of this compound's activity, derivatives are designed to specifically target pathways implicated in diseases. For example, in the context of asthma, derivatives might be designed to enhance airway smooth muscle relaxation or modulate inflammatory cytokine production researchgate.netnih.gov.

    Synthetic Methodologies for Novel Derivatives

    The synthesis of this compound derivatives involves a range of chemical transformations, often building upon established organic synthesis techniques. Common synthetic routes include:

    Esterification and Etherification: The tertiary hydroxyl group of this compound readily undergoes esterification with acyl chlorides or anhydrides, and etherification with alkyl halides under appropriate conditions. These reactions are typically catalyzed by acids or bases and are employed to introduce various functional groups researchgate.netnih.gov.

    Reduction of the Double Bond: Catalytic hydrogenation can be used to reduce the double bond in the cyclohexene (B86901) ring, yielding saturated derivatives. This process typically employs catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

    Oxidation Reactions: While this compound itself is relatively stable, specific oxidative conditions can be employed to modify its structure, for example, leading to diols or other oxygenated derivatives. Biotransformation using microorganisms like Alternaria alternata has also been shown to yield oxidative products such as 4R-oleuropeic acid and p-menthane-1,2,8-triol (B14868204) rsc.org.

    Diels-Alder Reactions: Novel synthetic routes have been explored, such as using Diels-Alder reactions between compounds like 2-methyl-3-butene-2-ol ester and isoprene, catalyzed by Lewis acids and organic phosphoric acid, to form this compound esters, which are then hydrolyzed to this compound google.com.

    Assessment of Enhanced or Modified Biological Activities

    The biological evaluation of this compound derivatives aims to quantify improvements in activity compared to the parent compound or established therapeutic agents. This involves in vitro assays and in vivo models relevant to specific disease conditions.

    Anti-Asthmatic Potency and Cytokine Modulation (e.g., IL-4, IL-17)

    Research has specifically investigated this compound derivatives for their potential in treating asthma. Studies have shown that certain derivatives can significantly enhance the relaxation of airway smooth muscle (ASM) and upregulate cyclic adenosine (B11128) monophosphate (cAMP) levels in ASM cells, mechanisms crucial for bronchodilation researchgate.netnih.gov.

    In vivo studies using asthmatic rat models have demonstrated that specific this compound derivatives can improve lung function parameters, such as reducing lung resistance (RL) and enhancing dynamic lung compliance (Cldyn) researchgate.netnih.gov. Notably, one derivative, compound 4e, was found to downregulate the levels of pro-inflammatory cytokines IL-4 and IL-17 researchgate.netnih.gov. IL-4 is associated with Th2-mediated allergic inflammation, while IL-17 is implicated in neutrophilic inflammation, both playing significant roles in asthma pathogenesis researchgate.netmdpi.com. The ability of these derivatives to modulate these cytokines suggests a potential for broad-spectrum anti-asthmatic activity.

    Advanced Analytical Methodologies for Alpha Terpineol Research

    Chromatographic Techniques

    Chromatography stands as a cornerstone for the separation and analysis of complex mixtures containing alpha-terpineol (B3430122). Its high resolution and sensitivity make it indispensable for isolating this compound from other structurally similar compounds.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

    Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. researchgate.netsci-hub.cat In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

    The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard. researchgate.net Quantification is typically performed by creating a calibration curve from standards of known concentrations and comparing the peak area of this compound in the sample to this curve. nih.govresearchgate.net The use of isotopically labeled internal standards, such as [(2)H(7)]-alpha-terpineol, can improve the accuracy of quantification by accounting for variations in sample preparation and injection. nih.govresearchgate.net

    Several studies have detailed the GC-MS analysis of this compound in various essential oils and biological systems. researchgate.netscielo.br For instance, the analysis of essential oils often employs a non-polar capillary column, with a temperature program designed to separate a wide range of volatile compounds. scielo.brnih.gov

    Table 1: Example GC-MS Parameters for this compound Analysis

    Parameter Value
    Column DB-5 (5% phenyl-methylpolysiloxane)
    Column Dimensions 30 m x 0.25 mm i.d., 0.25 µm film thickness
    Carrier Gas Helium
    Injection Mode Split
    Temperature Program Initial 50°C, ramp to 250°C at 3°C/min
    Ionization Electron Ionization (EI) at 70 eV
    Mass Analyzer Quadrupole or Ion Trap

    High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS-IT-TOF)

    While GC-MS is the predominant technique for volatile compounds, high-performance liquid chromatography (HPLC) coupled with mass spectrometry offers an alternative, particularly for less volatile derivatives or when analyzing complex matrices that may not be suitable for GC. Reverse-phase HPLC methods have been developed for the analysis of (L)-alpha-terpineol using a C18 column with a mobile phase consisting of acetonitrile and water. sielc.com

    The coupling of HPLC with advanced mass spectrometry detectors like ion trap (IT) and time-of-flight (TOF) analyzers (HPLC-MS-IT-TOF) can provide high-resolution mass data, enabling the accurate determination of elemental compositions and aiding in the structural elucidation of unknown compounds related to this compound metabolism. While specific applications of HPLC-MS-IT-TOF for this compound are not extensively documented in readily available literature, the technique's capabilities make it a promising tool for in-depth metabolomic studies involving this compound. One study utilized a liquid chromatography/mass spectrometry (LC/MS) system to investigate the products of the interfacial ozonolysis of this compound. acs.org

    Solid Phase Microextraction (SPME) Coupled with GC-MS/FID

    Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile compounds from various matrices, including liquids and the headspace above a sample. nih.govcabidigitallibrary.org The technique utilizes a fused silica fiber coated with a stationary phase that adsorbs the analytes. The fiber is then desorbed in the hot injector of a gas chromatograph for analysis.

    Headspace SPME (HS-SPME) coupled with GC-MS or GC with a Flame Ionization Detector (FID) is a common method for the analysis of this compound in wine, fruit juices, and essential oils. nih.govspkx.net.cnacgpubs.org The choice of fiber coating is crucial for efficient extraction. For terpenoids like this compound, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. cabidigitallibrary.org This method is valued for its simplicity, speed, and sensitivity. nih.gov

    Table 2: Typical HS-SPME Conditions for this compound Extraction

    Parameter Condition
    Fiber Coating DVB/CAR/PDMS
    Extraction Type Headspace
    Sample Volume 5-10 mL
    Extraction Temperature 40-60 °C
    Extraction Time 20-40 min
    Desorption Temperature 250 °C

    Enantiomeric Gas Chromatography for Stereoisomer Analysis

    This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-(+)-alpha-terpineol and (S)-(-)-alpha-terpineol. These enantiomers can exhibit different biological activities and sensory properties. Enantiomeric gas chromatography is a specialized technique used to separate and quantify these stereoisomers. gcms.cznih.gov

    This separation is achieved by using a chiral stationary phase (CSP) in the GC column. nih.gov These phases are typically based on derivatized cyclodextrins. gcms.cznih.gov The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to their separation, allowing for the determination of the enantiomeric ratio in a sample. Several studies have successfully employed chiral GC to separate the enantiomers of this compound in essential oils and other natural products. gcms.czresearchgate.netmac-mod.com

    Table 3: Chiral GC Columns for this compound Enantiomer Separation

    Column Phase Description
    Diethyl tertbutylsilyl beta-cyclodextrin Effective for the chiral separation of this compound. mac-mod.com
    Rt-βDEXsm Provides good chiral separation of this compound. gcms.cz

    Spectroscopic Techniques

    Spectroscopic methods provide valuable information about the molecular structure and functional groups present in a molecule.

    Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

    Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. semanticscholar.orgjournalwjbphs.com When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting FTIR spectrum is a plot of absorbance versus wavenumber and serves as a unique molecular fingerprint. journalwjbphs.com

    The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A broad peak in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.netresearchgate.net The peaks around 2966 cm⁻¹ correspond to the C-H stretching vibrations of the methyl and methylene groups. researchgate.net The presence of a C=C double bond within the cyclohexene (B86901) ring can also be identified in the spectrum. semanticscholar.org This technique is particularly useful for the initial characterization of this compound and for monitoring chemical reactions involving its functional groups. researchgate.net

    Table 4: Characteristic FTIR Absorption Bands for this compound

    Wavenumber (cm⁻¹) Vibration Functional Group
    ~3383 O-H stretch Hydroxyl
    ~2966 C-H stretch Alkyl
    ~1650 C=C stretch Alkene

    Biotechnological Production and Biotransformation of Alpha Terpineol

    Microbial Biotransformation of Monoterpenes (e.g., Limonene (B3431351), Alpha-Pinene, Beta-Pinene)

    The biotransformation of monoterpenes such as limonene, alpha-pinene, and beta-pinene into alpha-terpineol (B3430122) involves enzymatic reactions catalyzed by a diverse range of microorganisms. researchgate.netresearchgate.net These processes typically involve hydroxylation and hydration reactions. For instance, the conversion of limonene to α-terpineol often proceeds through the formation of limonene-1,2-diol, which is then dehydrated to yield α-terpineol, a reaction catalyzed by enzymes like cytochrome P450 monooxygenases and dehydratases. mdpi.com Similarly, the biotransformation of α-pinene can occur via the formation of α-pinene oxide, which is subsequently converted to other products, including α-terpineol. mdpi.com

    Filamentous fungi are particularly effective biocatalysts for the biotransformation of monoterpenes. Several fungal species have demonstrated the ability to convert limonene, alpha-pinene, and beta-pinene into this compound with varying degrees of efficiency and selectivity.

    Penicillium digitatum has been extensively studied for its capacity to transform R-(+)-limonene into R-(+)-α-terpineol. oup.comresearchgate.net Research has shown that this fungus can achieve high regioselectivity in this conversion. researchgate.net In one study, Penicillium digitatum NRRL 1202 was used to biotransform D-limonene, with malt yeast broth (MYB) proving to be a more effective medium than malt extract broth (MEB). mdpi.com Optimization of this process in a synthetic medium supplemented with orange peel oil resulted in α-terpineol yields of 79% after 3 hours of fermentation, increasing to 95.5% after 7 hours with the addition of MYB. mdpi.com Another study with Penicillium digitatum DSM 62840 reported a maximum α-terpineol concentration of 833.93 mg/L. researchgate.net

    Fusarium oxysporum is another fungus capable of producing this compound from limonene. A strain of Fusarium oxysporum 152b was shown to convert R-(+)-limonene to R-(+)-α-terpineol, achieving a concentration of 2.4 g/L under optimized conditions. oup.com This represented a nearly six-fold increase in production compared to initial trials. oup.com

    Aspergillus niger has been reported to selectively transform α-pinene into verbenone, verbenol, and α-terpineol, while it converts β-pinene solely to α-terpineol. nih.gov

    Other notable fungal biocatalysts include Cladosporium sp. , which has been reported to produce α-terpineol as the main product from limonene. oup.com The white rot fungus Polyporus brumalis has been shown to synthesize α-terpineol from α-pinene after three days of cultivation. elsevierpure.comnih.gov Additionally, Absidia corulea has demonstrated the ability to transform both (+)-α-Pinene and (-)-α-Pinene into α-terpineol. nih.gov

    Fungal StrainSubstrateMajor ProductReported Yield/Concentration
    Penicillium digitatum NRRL 1202D-limoneneα-terpineolUp to 95.5% yield
    Penicillium digitatum DSM 62840R-(+)-limoneneα-terpineol833.93 mg/L
    Fusarium oxysporum 152bR-(+)-limoneneR-(+)-α-terpineol2.4 g/L
    Aspergillus nigerα-pinene / β-pineneα-terpineolNot specified
    Polyporus brumalisα-pineneα-terpineolNot specified
    Absidia corulea(+)-α-Pinene / (-)-α-Pineneα-terpineol54.69% conversion of (+)-α-Pinene

    Various bacterial species have also been identified as effective biocatalysts for the production of this compound from monoterpenes.

    Sphingobium sp. has been investigated for the biotransformation of R-(+)-limonene into high concentrations of R-(+)-α-terpineol. nih.gov Optimization of the process variables led to the production of 240 g/L of R-(+)-α-terpineol after 96 hours. nih.gov This was achieved in a biphasic system where the aqueous phase contained concentrated resting cells and the organic phase consisted of sunflower oil. researchgate.net

    Pseudomonas sp. strains have shown versatility in metabolizing monoterpenes. Pseudomonas gladioli is known to convert limonene to α-terpineol. oup.com An α-terpineol dehydratase has been isolated from this species. frontiersin.org Pseudomonas fluorescens has demonstrated the ability to synthesize α-terpineol at high concentrations, reaching 11 g/L. mdpi.com Furthermore, Pseudomonas sp. strain PIN can metabolize both α- and β-pinene, producing a range of compounds including limonene, p-cymene, and α-terpineol. researchgate.net

    Geobacillus stearothermophilus (formerly Bacillus stearothermophilus) has been shown to grow on limonene as its sole carbon source, indicating its potential for limonene biotransformation. frontiersin.org Another Bacillus species, Bacillus pallidus BR425, degrades α- and β-pinene, yielding intermediates that can be further converted. mdpi.com

    Bacterial StrainSubstrateMajor ProductReported Yield/Concentration
    Sphingobium sp.R-(+)-limoneneR-(+)-α-terpineol240 g/L
    Pseudomonas fluorescensLimoneneα-terpineol11 g/L
    Pseudomonas sp. strain PINα-pinene / β-pineneα-terpineol and other productsNot specified

    Yeasts are also capable of biotransforming monoterpenes and their derivatives into this compound.

    Saccharomyces cerevisiae , a well-known yeast in industrial biotechnology, can biotransform geraniol and nerol into linalool, which can then be cyclized to produce this compound. mdpi.com It has been shown that S. cerevisiae can convert linalool and nerol to monocyclic this compound. nih.gov

    Candida tropicalis MTCC 230 has been used for the microbial oxidation of α-pinene to (+)-α-terpineol, achieving a concentration of 0.5 g/L after 96 hours of continuous agitation at 30°C. mdpi.com

    Other yeasts, such as Kluyveromyces lactis and Torulaspora delbrueckii , have also demonstrated the ability to form this compound from linalool and nerol. nih.gov The yeast Hormonema sp. UOFS Y-0067, isolated from pine trees, has been reported to metabolize α-pinene. mdpi.com

    Yeast StrainSubstrateMajor ProductReported Yield/Concentration
    Saccharomyces cerevisiaeLinalool / Nerolα-terpineolNot specified
    Candida tropicalis MTCC 230α-pinene(+)-α-terpineol0.5 g/L
    Kluyveromyces lactisLinalool / Nerolα-terpineolNot specified
    Torulaspora delbrueckiiLinalool / Nerolα-terpineolNot specified

    Optimization of Bioprocess Parameters

    To enhance the efficiency and economic viability of microbial this compound production, it is crucial to optimize various bioprocess parameters. These parameters significantly influence microbial growth, enzyme activity, and ultimately, product yield and productivity. nih.govscitechnol.com

    The composition of the culture medium plays a vital role in supporting microbial growth and the desired biotransformation. The selection of appropriate carbon and nitrogen sources, as well as the presence of essential nutrients and cofactors, can significantly impact the production of this compound. nih.gov

    For the biotransformation of D-limonene by Penicillium digitatum NRRL 1202, malt yeast broth (MYB) was found to be more effective than malt extract broth (MEB). mdpi.com Further studies showed that supplementing a synthetic medium with orange peel oil and MYB could significantly increase the yield of α-terpineol. mdpi.com In the case of Fusarium oxysporum 152b, the best results for R-(+)-α-terpineol production were obtained using pure distilled water with 0.5% (v/m) R-(+)-limonene as the culture medium. oup.com

    Physical parameters such as temperature, pH, and agitation are critical for optimizing microbial biotransformation processes.

    Temperature: The optimal temperature for this compound production varies depending on the microorganism. For the biotransformation of R-(+)-limonene by Sphingobium sp., the optimal temperature was found to be 28°C. nih.gov Penicillium digitatum DSM 62840 exhibited a wide tolerance for temperature, with no significant change in α-terpineol concentration between 8°C and 32°C, though the optimal temperature was determined to be 24°C. researchgate.net For Candida tropicalis MTCC 230, the bioconversion of α-pinene was carried out at 30°C. mdpi.com

    pH: The pH of the culture medium affects enzyme activity and microbial growth. The optimal pH for α-terpineol production by Sphingobium sp. was determined to be 7.0. nih.gov For Penicillium digitatum DSM 62840, the optimal pH was found to be 6.0. researchgate.net In fermentations with engineered Saccharomyces cerevisiae, the pH was automatically maintained at 5.5. researchgate.net

    Agitation Rates: Agitation is important for ensuring proper mixing of the substrate, microorganisms, and nutrients, as well as for facilitating oxygen transfer in aerobic processes. The optimal agitation rate for α-terpineol production by Sphingobium sp. was 200 rpm. nih.gov For Penicillium digitatum DSM 62840, an agitation rate of 150 rpm was found to be optimal. researchgate.net

    MicroorganismOptimal TemperatureOptimal pHOptimal Agitation Rate
    Sphingobium sp.28°C7.0200 rpm
    Penicillium digitatum DSM 6284024°C6.0150 rpm
    Candida tropicalis MTCC 23030°CNot specifiedNot specified
    Saccharomyces cerevisiae (engineered)30°C5.5Not specified

    Substrate and Biocatalyst Concentrations

    The concentrations of both the substrate and the biocatalyst are critical variables that significantly influence the efficiency and yield of this compound production. In biotransformation processes, particularly the conversion of R-(+)-limonene to R-(+)-α-terpineol, optimization of these parameters is key to achieving high product titers.

    Table 1: Optimized Parameters for α-Terpineol Production by Sphingobium sp.

    Parameter Optimal Value
    Substrate (Limonene) Concentration 350 g/L (of organic phase)
    Biocatalyst Concentration 2.8 g/L (of aqueous phase)
    Temperature 28 °C
    pH 7.0
    Agitation 200 rpm

    | Resulting α-Terpineol Concentration | 240 g/L (after 96 h) |

    This interactive table summarizes the optimized conditions for the biotransformation of R-(+)-limonene into R-(+)-α-terpineol by Sphingobium sp. nih.gov

    Reactor Design and Bioreactor Optimization (e.g., biphasic media)

    The design of the bioreactor and the optimization of the reaction environment are paramount for high-titer this compound production, especially given the potential toxicity of both the monoterpene substrate (e.g., limonene) and the product to the microbial biocatalyst. frontiersin.org A highly effective strategy to mitigate this toxicity and improve volumetric productivity is the use of a two-phase, or biphasic, bioreactor system. researchgate.netmdpi.com

    In such a system, the biotransformation occurs in an aqueous phase containing the microbial cells, while a second, immiscible organic phase (such as sunflower or soybean oil) is added. researchgate.netmdpi.com This organic layer serves as a reservoir for the hydrophobic substrate and sequesters the this compound as it is produced. This partitioning reduces the concentration of potentially toxic compounds in the aqueous phase, thereby maintaining cell viability and catalytic activity over a longer period.

    Optimization studies have shown that the ratio of the organic to aqueous phase is a critical parameter. For the biotransformation of R-(+)-limonene by Sphingobium sp., a 1:3 volume ratio of organic to aqueous phase resulted in the highest concentration of R-(+)-α-terpineol. nih.gov However, a 1:1 ratio was found to maximize the total production and yield relative to the biomass. nih.gov The use of these biphasic systems has been instrumental in achieving the highest reported titers of biotechnologically produced this compound, reaching approximately 240 g per liter of the organic phase with a transformation yield of 94.5%. researchgate.netmdpi.com

    Strain Engineering for Enhanced Production (e.g., mevalonate pathway enhancement, pathway blocking)

    To improve the de novo biosynthesis of this compound, metabolic engineering of microbial hosts like Saccharomyces cerevisiae and Rhodotorula toruloides is a key strategy. nih.govresearchgate.net These efforts primarily focus on enhancing the native mevalonate (MVA) pathway, which synthesizes the universal terpenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govigem.org

    Mevalonate Pathway Enhancement: A common approach is to overexpress rate-limiting enzymes in the MVA pathway. In S. cerevisiae, overexpression of genes such as a truncated version of HMG1 (tHMG1), which codes for HMG-CoA reductase, along with IDI1 (isopentenyl diphosphate isomerase) and a mutant version of ERG20 (farnesyl diphosphate synthase), led to an increased supply of precursors for monoterpene synthesis. researchgate.net Similarly, in R. toruloides, targeting potential pathway bottlenecks by overexpressing orthologs of HMG-CoA reductase (HMGR), mevalonate kinase (MK), and phosphomevalonate kinase (PMK) has proven effective for boosting terpene production. osti.gov

    Pathway Blocking and Diversion: To channel more carbon flux towards this compound, competing metabolic pathways are often blocked or downregulated. A significant competing pathway in oleaginous yeasts like R. toruloides is lipid accumulation. nih.govresearchgate.net By disrupting genes involved in lipid droplet formation, the carbon flux that would otherwise be used for lipid synthesis can be redirected into the MVA pathway, enhancing terpenoid production. nih.govresearchgate.net Another strategy in S. cerevisiae involved down-regulating the ERG9 gene, which encodes squalene synthase, an enzyme that consumes the precursor farnesyl diphosphate (FPP) for sterol biosynthesis. researchgate.net However, in one study, this did not improve this compound production, indicating that metabolic regulation can be complex and host-specific. researchgate.net

    These modular engineering strategies have successfully increased this compound titers. For instance, an engineered S. cerevisiae strain, through a combination of precursor pathway enhancement and protein fusion engineering, achieved a production of 21.88 mg/L in a 5-L bioreactor. researchgate.net In R. toruloides, an engineered strain with disrupted competing pathways and an enhanced substrate supply reached a titer of 1.5 mg/L. nih.govresearchgate.net

    Table 2: Examples of Strain Engineering for α-Terpineol Production

    Organism Engineering Strategy Resulting Titer
    Saccharomyces cerevisiae Overexpression of tHMG1, IDI1, ERG20F96W-N127W; Fusion of ERG20 and α-terpineol synthase. 21.88 mg/L

    This interactive table summarizes different metabolic engineering strategies and their impact on this compound production in yeast. nih.govresearchgate.net

    Enzymatic Biotransformation Processes

    Specific enzymes play a crucial role in both the synthesis and subsequent modification of this compound. Understanding the function of these biocatalysts is essential for developing targeted and efficient production methods.

    Role of Cytochrome P450 Monooxygenases

    Cytochrome P450 monooxygenases (CYPs) are a versatile class of enzymes that catalyze the oxidation of a wide array of organic substrates, including monoterpenes like this compound. rsc.orgrsc.org These enzymes typically function by inserting an oxygen atom from O₂ into a carbon-hydrogen bond, leading to hydroxylation products. rsc.orgrsc.org

    In the fungus Alternaria alternata, CYPs have been confirmed to catalyze the biotransformation of this compound into more oxidized derivatives. rsc.orgnih.gov The process involves the initial formation of 7-hydroxy-α-terpineol, which is then further oxidized to 4R-oleuropeic acid. rsc.orgnih.gov The involvement of P450 enzymes was confirmed through inhibition and induction experiments; the biotransformation was significantly inhibited by known P450 inhibitors like piperonyl butoxide (PBO) and aminobenzotriazole (ABT), while it was promoted by the P450 inducer n-tetradecane. rsc.orgrsc.org

    Engineered bacterial CYP102A1 enzymes have also been investigated for their activity on this compound. nih.gov A mutated variant of this enzyme demonstrated regioselective carbon hydroxylation, converting this compound primarily into p-menth-1-ene-3,8-diol, with minor products also identified. nih.gov This highlights the potential of using specific P450 enzymes to produce a variety of this compound derivatives. nih.govresearchgate.net

    Activity of this compound Dehydratase

    The direct conversion of limonene to this compound is a hydration reaction catalyzed by the enzyme this compound dehydratase. mdpi.comresearchgate.net This enzyme has been identified and isolated from the bacterium Pseudomonas gladioli. mdpi.comresearchgate.net It facilitates the addition of a water molecule across the endocyclic double bond of the limonene molecule to form this compound as the sole product. mdpi.com

    The enzyme from P. gladioli was found to be associated with a particulate fraction of the cell and could be partially solubilized for study. researchgate.net This enzymatic conversion is a key step in several microbial biotransformation pathways and represents a direct, single-step route from a readily available precursor to the desired product. mdpi.comresearchgate.net The use of this specific enzyme avoids the formation of byproducts often seen in acid-catalyzed chemical synthesis.

    Stereoselective Bioproduction of this compound Enantiomers

    This compound exists as two enantiomers, (R)-(+)-α-terpineol and (S)-(-)-α-terpineol, which can possess distinct aromatic properties. acs.org Biotechnological methods offer a significant advantage over chemical synthesis by enabling the stereoselective production of a specific enantiomer, which is highly desirable in the flavor and fragrance industry.

    The biotransformation of limonene, which also exists as (R)-(+)- and (S)-(-)-enantiomers, can be highly stereospecific. Studies using Sphingobium sp. have shown that this bacterium can specifically convert R-(+)-limonene into high concentrations of R-(+)-α-terpineol. nih.govresearchgate.net This specificity allows for the production of an enantiomerically pure product, provided an enantiomerically pure substrate is used. The bioprocess developed with Sphingobium sp. is a prime example, yielding nearly 240 g/L of R-(+)-α-terpineol from R-(+)-limonene. researchgate.net This demonstrates the potential of using whole-cell biocatalysts to control the stereochemistry of the final product, a task that is often challenging and costly to achieve through conventional chemical methods.

    Utilization of Agro-Industrial By-Products as Substrates

    The escalating demand for sustainable and economically viable production methods for valuable compounds such as this compound has shifted focus towards the use of agro-industrial by-products as raw materials in biotechnological processes. These by-products, often rich in precursor molecules and essential nutrients, present a low-cost and environmentally friendly alternative to conventional chemical synthesis. mdpi.comresearchgate.net This approach aligns with the principles of a circular economy by transforming waste streams into high-value products.

    A significant body of research has concentrated on the biotransformation of limonene, a major component of citrus peel waste, into this compound. mdpi.comresearchgate.net Orange peel essential oil, for instance, can contain over 96% D-limonene, making it an ideal substrate for microbial conversion. mdpi.com Various microorganisms, including fungi and bacteria, have demonstrated the ability to hydrate limonene to form this compound.

    Fungi of the Penicillium genus have been extensively studied for this purpose. For example, Penicillium digitatum NRRL 1202 and Penicillium italicum AUMC13045 have been successfully used to biotransform D-limonene from orange peel oil into this compound. ekb.egekb.egresearchgate.net In one study, optimizing the fermentation process with Penicillium digitatum using synthetic media supplemented with orange peel oil led to a significant increase in this compound yields, reaching 95.5% after 7 hours. mdpi.com Similarly, Aspergillus niger has been employed to convert limonene in citrus wastes, with one strain converting up to 98% of the available limonene. nih.govunam.mx The fungus Fusarium oxysporum has also been reported to produce this compound from limonene, achieving yields of up to 2.4 g/L. researchgate.netnih.gov

    Another promising agro-industrial by-product is cassava wastewater. Research has demonstrated the use of cassava wastewater as a culture medium for Fusarium oxysporum 152B to biotransform R-(+)-limonene from orange essential oil. researchgate.netdntb.gov.ua This process yielded approximately 450 mg/L of R-(+)-alpha-terpineol after three days of transformation. researchgate.net

    Lignocellulosic biomass, derived from wood residues and agricultural waste, is another abundant and low-cost feedstock. mdpi.comresearchgate.net While direct conversion to this compound is complex, these materials can be processed to release sugars that are then fermented by engineered microorganisms to produce precursor molecules like limonene. mdpi.com The oleaginous yeast Rhodotorula toruloides is a promising candidate for this application due to its ability to utilize lignocellulosic feedstocks. frontiersin.org

    Crude glycerol, a by-product of biodiesel production, can also be utilized in these biotechnological processes. researchgate.netnih.govmdpi.comnih.govneliti.com While not a direct precursor, crude glycerol can serve as a carbon source to support the growth of microorganisms that perform the biotransformation of terpenes.

    The following table summarizes key research findings on the use of different agro-industrial by-products for the production of this compound.

    MicroorganismAgro-Industrial By-Product/SubstratePrecursorProduct Concentration/YieldReference
    Penicillium italicum AUMC13045Orange Peel OilD-limonene82.90% yield in Malt Yeast Broth ekb.egekb.eg
    Penicillium digitatum NRRL 1202Orange Peel OilD-limonene95.5% yield after 7 hours with media supplementation mdpi.com
    Fusarium oxysporum 152BOrange Essential Oil in Cassava WastewaterR-(+)-limonene450 mg/L researchgate.netmdpi.com
    Fusarium oxysporum 152bR-(+)-limoneneR-(+)-alpha-terpineol2.4 g/L nih.gov
    Aspergillus niger LBM055R-(+)-limoneneR-(+)-limoneneConverted up to 98% of limonene nih.gov

    Environmental Fate and Degradation Studies

    Biodegradation Pathways

    Alpha-terpineol (B3430122) is recognized as readily biodegradable, indicating that it can be effectively broken down by microorganisms in the environment.

    Aerobic Biodegradation in Soil and Aquatic Environments

    Studies indicate that this compound undergoes significant biodegradation under aerobic conditions in both soil and aquatic environments. In forest soil inocula, this compound demonstrated ready degradation, with rates exceeding 0.10 mg/L/hr nih.gov. In aquatic systems, its biodegradability has been assessed using standard tests. For instance, a biological treatment study using sewage inoculum reported a removal efficiency of 99% for this compound (initial concentration of 3.86 ppm) after incubation for 168-192 hours under aerobic conditions chemicalbook.com. This suggests that microbial communities present in typical environmental matrices are capable of metabolizing this compound.

    Biotic Degradation by Activated Sludge Microorganisms

    Activated sludge, commonly found in wastewater treatment plants, is an effective medium for the biodegradation of this compound. In a ready biodegradation study conducted according to the Japanese MITI test, this compound achieved 84.6% of its theoretical biochemical oxygen demand (BOD) within two weeks when incubated with activated sludge at a concentration of 30 mg/L nih.goveuropa.eu. Further support for its biodegradability by activated sludge comes from studies on "terpineol multi," a substance with this compound as its primary constituent. This mixture demonstrated ready biodegradability, with over 80% degradation achieved within 28 days in an OECD Guideline 310 study using activated sludge regulations.gov.

    Table 8.1.2: Biodegradation of this compound by Activated Sludge

    Test/ConditionInoculum ConcentrationTest ConcentrationDegradation AchievedDurationReference
    Japanese MITI Test (BOD)30 mg/L100 mg/L84.6% of theoretical2 weeks nih.goveuropa.eu
    OECD Guideline 310 (Terpineol multi)Not specified25.7 mg/L>80%28 days regulations.gov
    Aerobic incubation with sewage inoculum (ppm)Not specified3.86 ppm99%168-192 hr chemicalbook.com

    Abiotic Degradation in the Atmosphere

    In the atmosphere, this compound is subject to degradation through reactions with key atmospheric oxidants, primarily hydroxyl radicals, ozone, and nitrate (B79036) radicals. These reactions are crucial in determining its atmospheric lifetime and the formation of secondary products.

    Reaction with Photochemically-Produced Hydroxyl Radicals

    This compound reacts with hydroxyl radicals (OH), which are highly reactive species generated photochemically in the troposphere. The measured bimolecular rate constant for this reaction in the gas phase is (1.9 ± 0.5) x 10⁻¹⁰ cm³ molecule⁻¹ sec⁻¹ at 25 °C nih.govnih.gov. Based on a typical atmospheric concentration of OH radicals (5 x 10⁵ molecules/cm³), the estimated atmospheric half-life for this compound is approximately 40 minutes nih.gov. The primary degradation products identified from this reaction include acetone, ethanedial (glyoxal), and 2-oxopropanal (methyl glyoxal) nih.gov.

    Table 8.2.1: Atmospheric Degradation of this compound by Hydroxyl Radicals

    OxidantRate Constant (cm³ molecule⁻¹ sec⁻¹)Estimated Atmospheric Half-life (approx.)Identified ProductsReference
    OH(1.9 ± 0.5) x 10⁻¹⁰40 minutesAcetone, Ethanedial (glyoxal), 2-Oxopropanal (methyl glyoxal) nih.govnih.gov

    Reaction with Ozone

    The reaction of this compound with ozone (O₃) is another significant atmospheric degradation pathway. The gas-phase reaction rate constant for this compound with ozone has been determined to be (3.0 ± 0.2) x 10⁻¹⁶ cm³ molecule⁻¹ sec⁻¹ at 25 °C nih.govnih.gov. This rate constant suggests an atmospheric half-life of approximately 1 hour, assuming an average ozone concentration of 7 x 10¹¹ molecules/cm³ nih.gov. The main identified product from this reaction is 2-oxopropanal (methyl glyoxal) nih.gov. Furthermore, this compound can adsorb onto indoor surfaces, where it reacts with ozone at rates significantly higher than in the gas phase, influencing indoor air chemistry mst.edumst.edu.

    Table 8.2.2: Atmospheric Degradation of this compound by Ozone

    OxidantRate Constant (cm³ molecule⁻¹ sec⁻¹)Estimated Atmospheric Half-life (approx.)Identified ProductsReference
    Ozone(3.0 ± 0.2) x 10⁻¹⁶1 hour2-Oxopropanal (methyl glyoxal) nih.govnih.gov

    Reaction with Nitrate Radicals

    During nighttime, the nitrate radical (NO₃) becomes a significant atmospheric oxidant. This compound reacts with nitrate radicals in the gas phase with a measured rate constant of (1.6 ± 0.0) x 10⁻¹¹ cm³ molecule⁻¹ sec⁻¹ at 25 °C nih.govacs.org. This reaction leads to a relatively short atmospheric half-life, estimated to be around 3 minutes, given a typical nitrate radical concentration of 2.4 x 10⁸ molecules/cm³ nih.gov. Similar to the reaction with hydroxyl radicals, degradation products can include compounds like 2-oxopropanal nih.gov.

    Table 8.2.3: Atmospheric Degradation of this compound by Nitrate Radicals

    OxidantRate Constant (cm³ molecule⁻¹ sec⁻¹)Estimated Atmospheric Half-life (approx.)Identified Products (examples)Reference
    Nitrate Radical(1.6 ± 0.0) x 10⁻¹¹3 minutes2-Oxopropanal nih.govnih.govacs.org

    Compound Names Mentioned:

    this compound

    Acetone

    Ethanedial (Glyoxal)

    2-Oxopropanal (Methyl Glyoxal)

    Transformation Products Identification and Pathways in Different Environments

    Biodegradation

    This compound is characterized as readily biodegradable in aqueous environments regulations.govnih.govechemi.com. Studies employing activated sludge under OECD Guideline 310 conditions demonstrate significant biodegradation, with over 80% degradation achieved within 28 days regulations.gov. Biodegradation is recognized as a crucial environmental fate process in both soil and water ecosystems nih.govechemi.com.

    Microbial degradation pathways for this compound have been investigated. For instance, Pseudomonas incognita has been observed to degrade this compound through multiple routes, which may involve oleuropeic acid, aromatization, or the formation and subsequent metabolism of limonene (B3431351) nih.gov. In mammalian metabolic studies, particularly in rodents, the primary biotransformation route involves the allylic oxidation of the exocyclic methyl group. This process leads to the formation of a carboxylic acid, which is subsequently conjugated with glucuronic acid for excretion regulations.gov.

    Table 1: Biodegradation of this compound

    Study ConditionBiodegradation Rate/ExtentTimeframeEnvironmental CompartmentNotes
    Activated sludge (OECD 310)>80%28 daysAqueousReadily biodegradable regulations.gov
    Forest soil inoculum>0.10 mg/L/hrNot specifiedSoilAerobic conditions nih.govechemi.com

    Atmospheric and Other Aqueous Transformations

    This compound can undergo oxidation in atmospheric environments. Gas-phase reactions with hydroxyl (OH) radicals and ozone (O₃) have been studied acs.org. Products identified from reactions with OH radicals include acetone, ethanedial (glyoxal), and 2-oxopropanal (methyl glyoxal) acs.org. Reactions with O₃ primarily yield 2-oxopropanal (methyl glyoxal) acs.org.

    In aqueous atmospheric environments, such as fog and cloud droplets, multiphase ozonolysis of this compound represents a significant oxidation pathway acs.org. The rate constant for this reaction is 9.9(±3.3) × 10⁶ M⁻¹ s⁻¹, indicating its competitiveness with OH radical reactions acs.org. Identified products from aqueous ozonolysis include lactol diastereomers (trans- and cis-lactols) and a lactone, which can contribute to the formation of secondary organic aerosol (SOA) acs.org. Additionally, reactions with OH radicals in aqueous solutions also lead to degradation, with a reported rate constant of (1.9 ± 0.5) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ acs.org.

    Degradation in Aqueous Solutions (e.g., UV/H2O2)

    UV/H2O2 Advanced Oxidation Process

    The combination of ultraviolet (UV) irradiation and hydrogen peroxide (H₂O₂) serves as an effective technology for the degradation of this compound in aqueous solutions nih.goviwaponline.comresearchgate.net. This advanced oxidation process generates highly reactive hydroxyl radicals (•OH) through the photolysis of H₂O₂. These radicals then initiate the breakdown of the this compound molecule iwaponline.com.

    Kinetics and Efficiency

    The degradation of this compound via the UV/H₂O₂ process generally follows pseudo-first-order kinetics nih.goviwaponline.comresearchgate.net. Under optimized conditions, such as the application of a 10 mg/L H₂O₂ dose and a UV fluence of 64.8 J/cm², more than 95% of this compound can be removed within 60 minutes nih.goviwaponline.comresearchgate.net. The apparent rate constant for this process has been reported as 0.0678 min⁻¹ nih.goviwaponline.comresearchgate.net.

    The efficiency of degradation is influenced by the H₂O₂ concentration. For instance, increasing the H₂O₂ dose from 5 mg/L to 20 mg/L resulted in an enhanced this compound removal rate, from 74.2% to 98.1% within the same 60-minute timeframe iwaponline.com.

    Influence of Matrix Species

    The presence of certain matrix species can significantly impact the degradation rate of this compound in UV/H₂O₂ treatment nih.goviwaponline.comresearchgate.net. Inorganic anions, particularly bicarbonate (HCO₃⁻), and humic acid (HA) are known to scavenge hydroxyl radicals, thereby inhibiting the degradation process nih.goviwaponline.comresearchgate.net. Studies conducted on real water samples, including groundwater and surface water, have indicated reduced degradation rates, likely attributable to the presence of natural organic matter nih.goviwaponline.comresearchgate.net. Furthermore, high pH values have also been observed to negatively affect the degradation efficiency iwaponline.com.

    Transformation Products and Pathways

    Research focused on the UV/H₂O₂ degradation of this compound has led to the identification of transformation products, which in turn facilitate the proposal of degradation pathways nih.goviwaponline.comresearchgate.net. While specific product names were not detailed in the available snippets for this particular method, studies have monitored the occurrence of two main transformation products nih.goviwaponline.comresearchgate.net.

    Table 2: UV/H2O2 Degradation of this compound

    Conditionα-Terpineol Removal (%)TimeApparent Rate Constant (min⁻¹)Notes
    10 mg/L H₂O₂, 64.8 J/cm² UV>95%60 min0.0678Effective treatment nih.goviwaponline.comresearchgate.net
    5 mg/L H₂O₂, 64.8 J/cm² UV74.2%60 minNot specified iwaponline.com
    20 mg/L H₂O₂, 64.8 J/cm² UV98.1%60 minNot specified iwaponline.com

    Compound List:

    this compound

    Limonene

    Alpha-Pinene

    Beta-Pinene

    Linalool

    Oleuropeic acid

    Limonene-1,2-diol

    Perillyl alcohol

    Perillyl aldehyde

    Carvone

    Carveol

    Pinocarveol

    Trans-verbenol

    Verbenone

    Pinene oxide

    Tert-butylperoxy-2-pinene

    Acetone

    Ethanedial (Glyoxal)

    2-Oxopropanal (Methyl glyoxal)

    Lactol diastereomers (trans- and cis-lactols)

    Lactone

    Humic Acid (HA)

    Bicarbonate (HCO₃⁻)

    Computational Chemistry and Molecular Modeling Applications

    Molecular Docking Studies for Target Interactions

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as alpha-terpineol (B3430122), and a protein target. These studies can reveal the binding affinity, specific amino acid residues involved in the interaction, and the potential biological activity of the compound.

    Research has shown that this compound exhibits significant binding affinity for various protein targets. One notable study investigated its interaction with matrix metalloproteinases (MMPs), a group of enzymes involved in the degradation of extracellular matrix components and implicated in processes like wound healing. nih.govresearchgate.net Using Auto Dock Vina, a molecular docking software, the binding energies of this compound with MMP-3, MMP-8, and MMP-12 were calculated. The results indicated a strong binding affinity, suggesting that this compound could potentially modulate the function of these enzymes. nih.govresearchgate.net

    The docking analysis revealed that this compound fits into the active site pockets of these MMPs. nih.gov The binding is stabilized by a network of molecular interactions, including hydrogen bonds and hydrophobic interactions with specific amino acid residues within the active sites. nih.gov For instance, with MMP-8, this compound demonstrated the highest affinity score, indicating a potentially superior inhibitory effect against this particular enzyme. nih.gov

    Another study highlighted the interaction of this compound with Cytochrome P450 14α-sterol demethylase, an essential enzyme in fungi. nih.gov The molecular docking revealed a maximum binding affinity, suggesting a potential antifungal mechanism by inhibiting this key enzyme in ergosterol biosynthesis. nih.gov Furthermore, in silico studies have explored this compound's potential against proteins involved in glioma proliferation, showing favorable docking scores. nih.gov

    Target ProteinBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesSoftware Used
    MMP-3 -9.1TYR, LEU, ALA, ASN, GLU, etc. nih.govAutoDock Vina nih.gov
    MMP-8 -10.5Not specified in detailAutoDock Vina nih.gov
    MMP-12 -9.7Not specified in detailAutoDock Vina nih.gov
    Cytochrome P450 14α-sterol demethylase -7.985Not specified in detailNot specified

    In silico Prediction of Interaction Mechanisms

    Beyond simply predicting binding affinity, computational methods can elucidate the dynamic and mechanistic aspects of a molecule's interactions. In silico modeling has been instrumental in understanding the enzymatic reactions involving this compound.

    One significant area of investigation has been the biosynthesis of this compound and its subsequent cyclization to 1,8-cineole, a reaction catalyzed by terpene synthases. wikipedia.orgresearchgate.net Homology modeling and semi-empirical calculations have been used to propose a detailed enzymatic reaction mechanism. wikipedia.org These studies suggest that after the initial ionization of a precursor molecule, the resulting α-terpinyl cation is stabilized within the enzyme's active site through cation-π interactions with a tryptophan residue (specifically Trp-253). wikipedia.orgresearchgate.netnih.gov

    The formation of this compound then occurs via a nucleophilic attack by a water molecule on this stabilized cation. wikipedia.orgresearchgate.net Computational modeling identified a specific water molecule, held in place by hydrogen bonds to histidine and threonine residues within the active site, as the likely nucleophile for this reaction. wikipedia.org

    Furthermore, these computational models have been used to explain the subsequent conversion of this compound to 1,8-cineole. The hypothesized mechanism involves a catalytic dyad of histidine and glutamate acting as a base, which initiates the rearrangement. researchgate.net This detailed mechanistic insight, derived from in silico predictions, provides a structural and energetic basis for the observed product profiles of different terpene synthase enzymes. wikipedia.orgresearchgate.net

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation

    Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity or property of a chemical based on its molecular structure. nih.gov In environmental science, a specific application of QSAR is the development of Quantitative Structure-Biodegradability Relationships (QSBRs) to predict how readily a chemical will be degraded in the environment. wikipedia.org

    While specific QSAR models exclusively developed for the degradation of this compound are not extensively documented in the cited literature, the principles of QSAR can be applied to predict its environmental fate. The degradation of this compound has been studied experimentally, showing that it can be broken down through processes like the UV/H₂O₂ advanced oxidation process and by microorganisms such as Pseudomonas incognita. nih.govnih.gov

    A hypothetical QSAR model for this compound degradation would involve calculating a set of molecular descriptors that quantify its structural and physicochemical properties. These descriptors could include:

    Topological descriptors: Related to the connectivity of atoms in the molecule.

    Geometric descriptors: Based on the 3D structure of the molecule.

    Electronic descriptors: Pertaining to the distribution of electrons, such as partial charges and frontier orbital energies. nih.gov

    Physicochemical properties: Such as the octanol-water partition coefficient (logP), which relates to lipophilicity.

    These descriptors would then be correlated with experimentally determined degradation rates using statistical methods to build a predictive model. However, a known challenge is that the structural domain of existing general-purpose biodegradation models may not always include specific classes of molecules like terpenes. nih.gov Therefore, developing a robust QSAR model for this compound and related monoterpenes would likely require a dedicated dataset of structurally similar compounds to ensure the model's predictive reliability. Such a model would be a valuable tool for assessing the environmental persistence of this compound and guiding the design of environmentally benign industrial processes.

    Future Directions in Alpha Terpineol Academic Research

    Elucidation of Novel Molecular Targets

    Future research should focus on identifying and characterizing novel molecular targets of α-terpineol. While its interaction with pathways like NF-κB signaling is known, a deeper understanding of its precise binding sites and downstream effects on cellular processes is warranted. Studies employing advanced techniques like cryo-electron microscopy and sophisticated molecular dynamics simulations could reveal specific protein interactions, offering insights into its therapeutic potential for conditions beyond its currently established applications. For instance, exploring its interaction with enzymes involved in inflammatory or metabolic pathways could uncover new therapeutic avenues.

    Exploration of Complex Biological Interactions

    The complex interplay of α-terpineol within biological systems presents a fertile ground for future research. Understanding how α-terpineol interacts synergistically or antagonistically with other natural compounds or pharmaceutical agents is crucial for developing optimized therapeutic formulations. Research into its effects within multi-component systems, such as essential oils or complex herbal extracts, could reveal novel synergistic activities. Furthermore, investigating its role in modulating host-microbe interactions or its influence on the gut microbiome represents a promising area for future exploration, potentially leading to new strategies for managing infectious diseases or metabolic disorders.

    Integration of Multi-Omics Approaches in Mechanistic Studies

    The application of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for unraveling the intricate mechanisms of α-terpineol's biological effects. Integrating these high-throughput data sets can provide a comprehensive view of how α-terpineol perturbs cellular networks and pathways. Future studies could employ these approaches to systematically identify molecular signatures associated with α-terpineol's activity, thereby elucidating its mechanisms of action in various physiological and pathological contexts. This integrated approach is essential for moving beyond correlative findings to establish causal relationships and mechanistic understanding.

    Advancements in Sustainable Production Methodologies

    The demand for α-terpineol necessitates the development of efficient and environmentally friendly production methods. While chemical synthesis and extraction from natural sources are established, future research should prioritize sustainable biotechnological approaches. Engineering microbial cell factories, such as Saccharomyces cerevisiae or Escherichia coli, for the bio-production of α-terpineol offers a greener alternative to conventional methods researchgate.netukm.my. Research in this area should focus on optimizing metabolic pathways, improving strain engineering techniques, and developing cost-effective fermentation and purification processes. Exploring novel biocatalysts and enzymatic transformations for terpene synthesis also represents a key direction for advancing sustainable production.

    Compound List:

    Alpha-terpineol (B3430122)

    Q & A

    Q. What experimental models are commonly used to study alpha-terpineol’s cytotoxic effects, and how are they optimized?

    The fission yeast Schizosaccharomyces pombe is a well-established unicellular model for evaluating cytotoxicity and oxidative stress mechanisms. Researchers typically grow yeast cells in YEL media, adjust cell concentrations to 1×10⁶ cells/mL, and expose them to this compound doses ranging from 0.1–4 mM for 3 hours. Colony-forming assays and spot assays are standard for quantifying viability . To optimize models, control variables such as solvent concentration (e.g., DMSO ≤0.3 mM) and incubation temperature (e.g., 30°C) must be standardized to minimize confounding effects .

    Q. What methodologies are recommended for assessing this compound-induced oxidative stress in eukaryotic cells?

    Reactive oxygen species (ROS) overproduction can be measured using fluorescent probes (e.g., DCFH-DA) or genetic mutants lacking antioxidant enzymes (e.g., sod1 or sod2 mutants in yeast). For example, sod2 mutants (deficient in mitochondrial superoxide dismutase) show heightened sensitivity to this compound, confirming mitochondrial ROS involvement. Researchers should combine viability assays (colony-forming units) with gene expression analysis (qRT-PCR for sod1/sod2) to correlate oxidative damage with apoptotic markers .

    Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

    Use logarithmic or half-logarithmic concentration gradients (e.g., 0.1, 0.5, 1, 2, 4 mM) and include solvent controls (e.g., 0.3 mM DMSO). Triplicate technical replicates and at least three biological replicates are critical. Data should be normalized to control groups, and statistical tests (ANOVA with post-hoc corrections) must account for dose-dependent trends .

    Advanced Research Questions

    Q. How can contradictory findings about this compound’s dual pro-oxidant and antioxidant effects be resolved experimentally?

    Contradictions often arise from context-dependent mechanisms (e.g., cell type, concentration, exposure time). To address this, researchers should:

    • Compare multiple cell lines : Test cancer vs. non-cancer cells (e.g., yeast vs. mammalian cells) under identical conditions.
    • Modulate antioxidant pathways : Use genetic knockouts (e.g., sod2 mutants) or pharmacological inhibitors (e.g., resorcinol) to isolate ROS-mediated effects.
    • Profile temporal effects : Measure ROS levels at multiple timepoints (e.g., 1h, 3h, 6h) to distinguish acute vs. chronic responses .

    Q. What strategies are effective for studying this compound’s interactions with other bioactive compounds (e.g., resorcinol)?

    Pre-treatment or co-treatment protocols can elucidate synergistic or antagonistic effects. For example, pre-incubating yeast with 100 µM resorcinol for 30 minutes before this compound exposure reduces apoptosis by upregulating sod2 expression. Researchers should:

    • Use factorial experimental designs : Vary the order, timing, and concentration of compounds.
    • Monitor compensatory pathways : Track antioxidant gene expression and mitochondrial activity (e.g., ATP assays) to identify rescue mechanisms .

    Q. How can researchers validate this compound’s mechanism of action in antidepressant models while minimizing bias?

    Preclinical studies should employ blinded protocols and randomized animal/group assignments. For example:

    • Behavioral assays : Use forced swim tests or tail suspension tests with positive controls (e.g., imipramine).
    • Pharmacological challenges : Administer this compound alongside noradrenergic inhibitors (e.g., propranolol) to confirm pathway specificity.
    • Biochemical validation : Measure norepinephrine levels in brain homogenates via HPLC or ELISA .

    Methodological Guidance

    Q. What variables should be controlled in this compound studies to ensure internal validity?

    Key variables include:

    • Solvent purity : Use ≥95% this compound (CAS 98-55-5) and verify via GC-MS.
    • Cell culture conditions : Standardize media pH, temperature, and cell density (OD₆₀₀ ≈1 for yeast).
    • Negative controls : Include solvent-only and untreated groups.
    • Positive controls : Use known cytotoxic agents (e.g., H₂O₂) for ROS assays .

    Q. How should researchers address ethical considerations in this compound studies involving animal models?

    Follow institutional guidelines (e.g., IACUC protocols) and:

    • Minimize animal numbers : Use power analysis to determine the smallest sample size with statistical significance.
    • Monitor welfare : Assess pain/distress indicators (e.g., weight loss, lethargy) and establish humane endpoints.
    • Disclose conflicts : Report funding sources and potential biases in publications .

    Data Presentation Standards

    Q. How should contradictory data be presented in manuscripts?

    Use supplementary files to report full datasets and statistical outputs. In the main text, discuss discrepancies in the context of limitations (e.g., cell line variability, assay sensitivity) and cite prior studies (e.g., antioxidant vs. pro-oxidant effects in different cancer types) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.